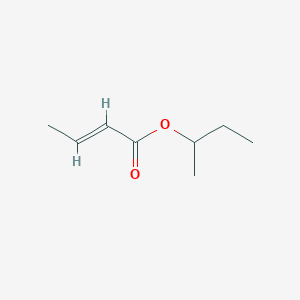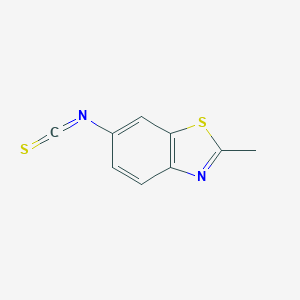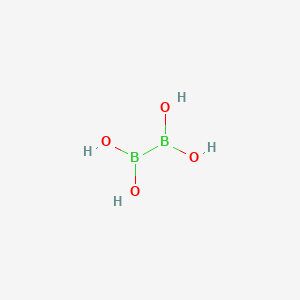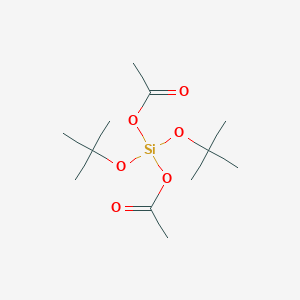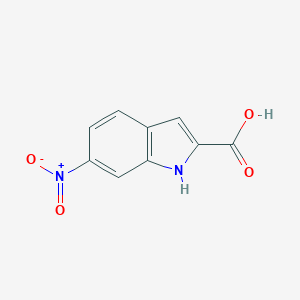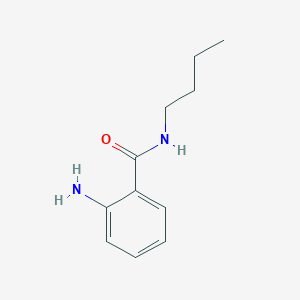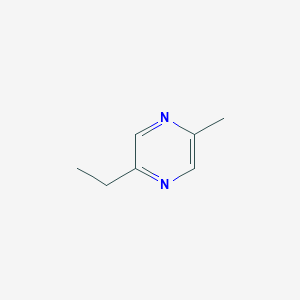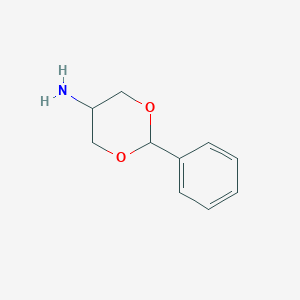
2-Phenyl-1,3-dioxan-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,3-dioxan-5-amine is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as 5-Amino-2-phenyldioxane and has a molecular formula of C8H10N2O2. It is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,3-dioxan-5-amine is not well understood. However, it is believed to act as a ligand for certain receptors in the body. This interaction can lead to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-Phenyl-1,3-dioxan-5-amine has been found to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of certain cancer cells. It has also been found to have an anti-inflammatory effect and can reduce the production of certain cytokines. Additionally, it has been shown to have a neuroprotective effect and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Phenyl-1,3-dioxan-5-amine in lab experiments include its ease of synthesis and its potential applications in the development of new compounds. However, there are some limitations associated with its use. For example, its mechanism of action is not well understood, and it may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for the use of 2-Phenyl-1,3-dioxan-5-amine in scientific research. One potential direction is the development of new derivatives with improved properties. Another direction is the study of its mechanism of action and its interaction with various receptors in the body. Additionally, it may be useful in the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-Phenyl-1,3-dioxan-5-amine involves the reaction of 2-phenyl-1,3-dioxolane with ammonia in the presence of a catalyst. This reaction leads to the formation of 2-Phenyl-1,3-dioxan-5-amine along with water as a byproduct. The reaction can be carried out under mild conditions and yields a high percentage of the desired product.
Aplicaciones Científicas De Investigación
2-Phenyl-1,3-dioxan-5-amine has been found to have potential applications in scientific research. One of the major areas of interest is its use as a building block for the synthesis of novel compounds. The amine group in 2-Phenyl-1,3-dioxan-5-amine can be used as a starting point for the synthesis of various derivatives. These derivatives can be used to study the structure-activity relationship of the compound and to develop new compounds with improved properties.
Propiedades
Número CAS |
13042-46-1 |
|---|---|
Nombre del producto |
2-Phenyl-1,3-dioxan-5-amine |
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-phenyl-1,3-dioxan-5-amine |
InChI |
InChI=1S/C10H13NO2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 |
Clave InChI |
XXLVLPPHZWTLGD-UHFFFAOYSA-N |
SMILES |
C1C(COC(O1)C2=CC=CC=C2)N |
SMILES canónico |
C1C(COC(O1)C2=CC=CC=C2)N |
Sinónimos |
1,3-Dioxan-5-amine,2-phenyl-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




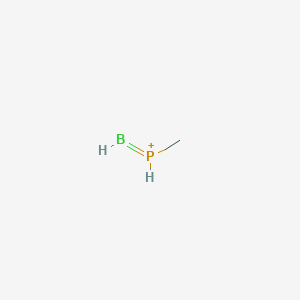
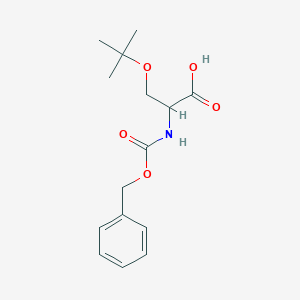
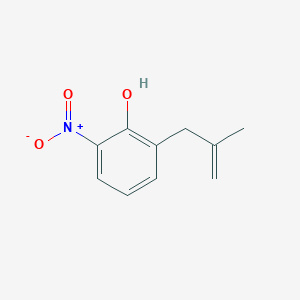
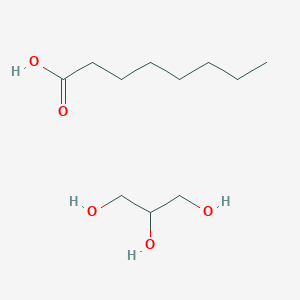
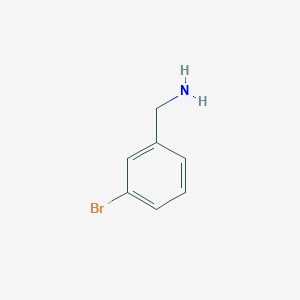
![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)
